molecular formula C13H15BrN4O2 B12222023 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B12222023
M. Wt: 339.19 g/mol
InChI Key: UXFSOWPPCWHQPR-UHFFFAOYSA-N
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Description

3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked through an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.

    Synthesis of the pyrrolidine derivative: The oxadiazole intermediate is then reacted with a suitable pyrrolidine derivative.

    Coupling with the pyridine ring: The final step involves coupling the pyrrolidine-oxadiazole intermediate with a brominated pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole and pyrrolidine moieties can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives and complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The oxadiazole moiety could play a crucial role in binding to the target protein, while the pyrrolidine and pyridine rings could enhance the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)benzene
  • 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)thiophene

Uniqueness

Compared to similar compounds, 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine offers a unique combination of structural features that can enhance its reactivity and binding properties. The presence of the bromine atom on the pyridine ring allows for further functionalization, while the oxadiazole and pyrrolidine moieties provide additional sites for interaction with biological targets or other molecules.

Properties

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.19 g/mol

IUPAC Name

5-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C13H15BrN4O2/c1-9-16-13(20-17-9)8-18-5-3-10(7-18)19-12-2-4-15-6-11(12)14/h2,4,6,10H,3,5,7-8H2,1H3

InChI Key

UXFSOWPPCWHQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

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